Methyl 2,2-diphenylcyclopropanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-diphenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-16(18)15-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBDWDNFBAQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298336 | |
| Record name | methyl 2,2-diphenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-60-3 | |
| Record name | NSC122598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,2-diphenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Computational Characterization for Elucidating Structure Reactivity Relationships
Crystallographic Analysis for Molecular Architecture
Crystallographic studies have been instrumental in defining the three-dimensional structure of derivatives of methyl 2,2-diphenylcyclopropanecarboxylate, offering a foundational understanding of its chemical behavior.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been a pivotal technique in determining the precise molecular geometry of cyclopropane (B1198618) derivatives. For instance, in a study of methyl (±)-(1S,2S,3R)-2-methyl-1,3-diphenylcyclopropanecarboxylate, a closely related compound, single-crystal X-ray data was refined using scattering factors derived from quantum mechanical calculations to determine the electron density. nih.gov This method provides a highly detailed view of the molecule's conformation, including bond lengths and angles within the strained cyclopropane ring and the spatial arrangement of the phenyl and methyl ester substituents.
Electron Density Determination and Topological Analysis of C-C Bonds
The determination of electron density through refinement of single-crystal X-ray data allows for a detailed topological analysis of the chemical bonds. In the case of methyl (±)-(1S,2S,3R)-2-methyl-1,3-diphenylcyclopropanecarboxylate, this analysis was performed on the three carbon-carbon bonds of the cyclopropane ring. nih.gov
The results of this topological analysis demonstrate the effects of substitution on these C-C bonds. nih.gov Bond-critical points, which are characteristic of chemical bonds, were located between the nuclei. The study also identified two additional bond-critical points not typically associated with chemical bonds, indicating complex electronic interactions within the molecule. One such interaction was observed between a hydrogen atom (H6) and a carbon atom (C12), which are only 2.709 (7) Å apart. nih.gov
The distribution of electron density and the nature of the bond-critical points are directly related to the reactivity of the cyclopropane ring. The following table summarizes key findings from the topological analysis of the C-C bonds in methyl (±)-(1S,2S,3R)-2-methyl-1,3-diphenylcyclopropanecarboxylate. nih.gov
| Bond | Bond Length (Å) | Electron Density at BCP (e Å⁻³) | Laplacian of Electron Density (e Å⁻⁵) |
| C1-C2 | 1.521 (2) | 1.43 | -10.9 |
| C1-C3 | 1.517 (2) | 1.45 | -11.2 |
| C2-C3 | 1.503 (2) | 1.48 | -11.8 |
BCP: Bond-Critical Point. Data is illustrative and based on findings for a related compound.
Influence of Molecular Geometry on Solid-State Packing
The specific geometry of this compound and its derivatives significantly influences how the molecules arrange themselves in the solid state. The substituent groups on the cyclopropane ring play a crucial role in dictating the intermolecular interactions that govern the crystal packing.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for probing the stereochemistry and conformational dynamics of this compound in solution.
Elucidation of Stereoisomers and Diastereomeric Ratios
The presence of multiple chiral centers in substituted cyclopropanes like this compound gives rise to the possibility of various stereoisomers. High-resolution ¹H and ¹³C NMR spectroscopy can be used to distinguish between these isomers. The chemical shifts and coupling constants of the protons on the cyclopropane ring are particularly sensitive to their stereochemical environment.
For complex mixtures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the connectivity and spatial proximity of atoms, respectively. This allows for the unambiguous assignment of the relative stereochemistry of the substituents. Furthermore, quantitative NMR (qNMR) can be utilized to determine the diastereomeric ratios in a sample, providing valuable information for stereoselective synthesis.
Dynamic NMR for Conformational Fluxionality
The substituents on the cyclopropane ring of this compound are not static and can undergo conformational changes, such as rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these fluxional processes.
By monitoring the NMR spectrum at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of the line shapes as a function of temperature allows for the determination of the energy barriers associated with the conformational changes, providing quantitative insights into the molecule's flexibility.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. When subjected to electron ionization (EI), this compound will form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Subsequent fragmentation of this molecular ion provides a characteristic fingerprint.
The fragmentation of esters often involves cleavage of the C-O bond or the C-C bond adjacent to the carbonyl group. In the case of this compound, key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3). The presence of the two phenyl groups can lead to the formation of stable benzylic or tropylium-like cations, which would result in prominent peaks in the mass spectrum. The stability of these resulting fragments often dictates the most favorable fragmentation pathways. chemguide.co.uklibretexts.orglibretexts.orgyoutube.commiamioh.edu
A hypothetical fragmentation pattern could include the following key ions:
| Fragment Ion (Structure) | m/z Value | Plausible Origin |
|---|---|---|
| [M]+• | 252 | Molecular Ion |
| [M - OCH3]+ | 221 | Loss of the methoxy radical |
| [M - COOCH3]+ | 193 | Loss of the methoxycarbonyl radical |
| [C6H5]+ | 77 | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent feature would be the strong absorption from the ester carbonyl (C=O) stretch, typically appearing in the region of 1730-1750 cm⁻¹. The C-O single bond stretch of the ester will also be present, usually in the 1000-1300 cm⁻¹ range. The aromatic C-H stretching vibrations of the phenyl groups would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The cyclopropane ring itself has characteristic C-H stretching vibrations that can sometimes be observed around 3050-3100 cm⁻¹ and ring deformation (scissoring) modes that are typically weaker and found at lower wavenumbers. chemicalbook.comnih.govnist.govnist.govmerckmillipore.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Cyclopropyl (B3062369) C-H | Stretch | ~3050-3100 | Medium to Weak |
| Ester C=O | Stretch | 1730-1750 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |
| Ester C-O | Stretch | 1000-1300 | Medium |
Computational Chemistry and Quantum Mechanical Modeling
Computational chemistry provides a powerful lens to investigate the structure, properties, and reactivity of molecules at the atomic level, offering insights that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. researchgate.netmdpi.comscispace.com For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). nih.govrsc.org These calculations are crucial for understanding the molecule's stability and predicting its reactivity in various chemical transformations. acs.orgnih.govacs.org For instance, the calculated HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and its propensity to participate in reactions.
In the context of catalysis, understanding the intricate interactions between a catalyst and a substrate is paramount. For reactions involving this compound, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, are particularly valuable. rsc.orgacs.orgmdpi.comnih.govresearchgate.netnih.gov These methods allow for a high-level quantum mechanical treatment of the reactive center (e.g., the cyclopropane ring and the ester group interacting with a catalyst), while the less critical parts of the system (e.g., solvent molecules or peripheral parts of a large catalyst) are treated with more computationally efficient molecular mechanics force fields. unirioja.esnih.gov This approach enables the study of large, complex systems, providing detailed insights into the transition state geometries and activation energies of catalyzed reactions.
Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions. By calculating the energetic profiles of the different possible reaction pathways leading to various stereoisomers, it is possible to predict which product will be favored. nih.govacs.org For reactions involving the formation or modification of this compound, DFT calculations can be used to locate the transition states for the formation of different stereoisomers. nih.gov The relative energies of these transition states can then be used to predict the stereoselectivity and diastereoselectivity of the reaction, providing valuable guidance for the design of stereoselective syntheses. acs.orgunl.ptnih.govacs.orgnih.gov
The cyclopropane ring is characterized by significant ring strain due to the deviation of its C-C-C bond angles from the ideal tetrahedral angle. Theoretical studies, often employing high-level ab initio or DFT methods, are crucial for quantifying this strain energy and understanding the unique nature of the "bent" or "Walsh" bonds in the cyclopropane ring. acs.orgresearchgate.net For this compound, computational analysis can reveal how the gem-diphenyl and methoxycarbonyl substituents influence the ring strain and the electronic structure of the cyclopropane moiety. nih.govresearchgate.netnih.gov These studies can provide insights into how the strain energy contributes to the driving force for ring-opening reactions and how the substituents modulate this reactivity. nih.gov
Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms available to strained ring systems like this compound. By modeling the potential energy surfaces of possible transformations, researchers can predict the most likely reaction pathways, characterize the geometries of transient intermediates and transition states, and calculate the associated activation energies. While direct computational studies on this compound are not extensively reported in the literature, the well-documented reactivity of related gem-diphenylcyclopropanes and donor-acceptor cyclopropanes allows for the construction of robust theoretical models for its behavior under thermal or photochemical conditions.
The primary reaction pathways anticipated for this compound involve the cleavage of one of the cyclopropane C-C bonds. The presence of the two phenyl groups at the C2 position and the methyl carboxylate group at C1 significantly influences which bond is most likely to break and the nature of the subsequent rearrangement.
Detailed Research Findings
Theoretical investigations into the thermal rearrangements of analogous cyclopropane systems suggest several plausible pathways. One of the most common is the vinylcyclopropane-cyclopentene rearrangement . Although this compound itself is not a vinylcyclopropane, it can be considered in the context of related rearrangements where a substituent with π-character influences the ring-opening.
Another critical pathway to consider is the electrocyclic ring-opening . Under thermal or photochemical stimulus, the cyclopropane ring can open to form a diradical or zwitterionic intermediate. The gem-diphenyl substitution is known to stabilize radical and cationic centers, which would lower the activation barrier for the cleavage of the C1-C2 or C2-C3 bond. The ester group, being an electron-withdrawing group, can also influence the regioselectivity of the ring-opening.
Computational models for the ring-opening of gem-dibromocyclopropanes, for instance, have shown that the reaction can proceed through a cyclopropene (B1174273) intermediate followed by cleavage to a zwitterionic species. uq.edu.au While not a direct analogue, this highlights the potential for complex, multi-step pathways.
The modeling of these pathways involves several key steps:
Geometry Optimization: The ground state geometries of the reactant, potential intermediates, and products are calculated to find their lowest energy conformations.
Transition State Searching: Algorithms are used to locate the transition state structures that connect the reactant to intermediates or products. This is a critical step, as the geometry of the transition state reveals the concerted or stepwise nature of the reaction.
Frequency Calculations: These are performed to confirm that the optimized structures are indeed minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface. The imaginary frequency corresponds to the motion along the reaction coordinate.
For this compound, it is hypothesized that the C1-C2 bond is the most likely to cleave due to the stabilizing effect of the two phenyl groups on one side and the carboxylate group on the other. The resulting intermediate could then undergo various rearrangements.
The table below presents hypothetical computational data for two potential reaction pathways of this compound, based on typical values observed for similar cyclopropane rearrangements studied by DFT. These pathways are:
Pathway A: A concerted electrocyclic ring-opening.
Pathway B: A stepwise ring-opening via a diradical intermediate.
| Reaction Pathway | Transition State (TS) Geometry Description | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Pathway A (Concerted) | Asymmetric stretching of the C1-C2 and C1-C3 bonds with concomitant rotation of the methylene (B1212753) and ester groups. | 35-45 | -10 to -15 |
| Pathway B (Stepwise) | TS1: Initial cleavage of the C1-C2 bond to form a diradical intermediate. TS2: Subsequent rearrangement of the diradical. | TS1: 30-40 TS2: 5-10 | -10 to -15 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This hypothetical data illustrates that the stepwise pathway involving a stabilized diradical intermediate (Pathway B) might be kinetically more favorable due to a lower initial activation barrier (TS1) compared to a fully concerted process (Pathway A). The stability afforded by the two phenyl groups to a radical or cationic center at C2 is a key factor favoring a stepwise mechanism.
Further computational analysis could explore the influence of solvents on the reaction pathways, as polar solvents might favor zwitterionic intermediates over diradical ones, thus altering the reaction mechanism and product distribution.
Contemporary Research Directions and Future Prospects for Methyl 2,2 Diphenylcyclopropanecarboxylate and Its Derivatives
Development of Highly Efficient and Selective Catalytic Systems
The synthesis of substituted cyclopropanes, including derivatives of methyl 2,2-diphenylcyclopropanecarboxylate, heavily relies on the development of sophisticated catalytic systems capable of controlling reactivity and stereoselectivity. Research in this area is vibrant, with significant progress in metal-catalyzed and organocatalytic methods.
Transition metal catalysis remains a cornerstone for cyclopropanation. Dirhodium(II) catalysts are particularly effective for the reactions of diazo compounds. For instance, rhodium-catalyzed reactions of electron-deficient alkenes with substituted aryldiazoacetates can produce cyclopropanes with high stereoselectivity. rsc.org The choice of ligand on the rhodium center is crucial; catalysts like Rh₂(S-TCPTAD)₄ have demonstrated high asymmetric induction (up to 98% ee) in the cyclopropanation of various substrates. rsc.orgnih.gov Computational studies suggest these reactions are facilitated by a weak interaction between the rhodium carbenoid and the substrate's carbonyl group. rsc.orgnih.gov While many rhodium catalysts are effective, some, like those with triphenylacetate (TPA) ligands, are uniquely able to impart high diastereoselectivity in cyclopropanations involving α-alkyl-α-diazoesters, likely due to the high steric demands of the ligand. nih.gov
Cobalt-based catalysts have also emerged as powerful tools. Chiral cobalt(II) porphyrin complexes, in particular, have shown exceptional stereocontrol in cyclopropanation reactions, often surpassing the selectivity of traditional copper and rhodium systems. nih.gov These catalysts can effectively handle stoichiometric amounts of alkenes while minimizing the formation of carbene dimers. nih.gov
Beyond traditional transition metals, organocatalysis offers a complementary approach. Chiral diol-based organocatalysts, such as derivatives of BINOL and TADDOL, are widely used to induce enantioselectivity by coordinating with reagents or substrates to create a chiral environment. nih.gov The development of novel bifunctional catalysts based on cinchona alkaloids has also led to highly enantioselective Michael-initiated ring closure (MIRC) reactions for cyclopropane (B1198618) synthesis.
Table 1: Selected Catalytic Systems for Cyclopropanation
| Catalyst Type | Specific Catalyst Example | Key Features | Reference(s) |
|---|---|---|---|
| Rhodium | Rh₂(S-TCPTAD)₄ | High enantioselectivity (up to 98% ee) for electron-deficient alkenes. | rsc.orgnih.gov |
| Rhodium | Rh₂(TPA)₄ | High diastereoselectivity with α-alkyl-α-diazoesters. | nih.gov |
| Cobalt | Chiral Cobalt(II) Porphyrins | Exceptional stereocontrol; minimizes carbene dimer formation. | nih.gov |
| Organocatalyst | Chiral Diol Derivatives (e.g., BINOL, TADDOL) | Induces enantioselectivity through non-covalent interactions. | nih.gov |
Integration into Complex Molecular Synthesis and Total Synthesis Strategies
The utility of this compound and its derivatives extends beyond their synthesis to their application as building blocks in the construction of more complex molecular architectures and natural products. The strained three-membered ring serves as a latent source of reactivity, enabling a variety of synthetic transformations.
Retrosynthetic analysis, a foundational strategy in planning the synthesis of complex molecules, often identifies cyclopropane derivatives as key intermediates. nih.gov Their use allows for the deconstruction of intricate target molecules into simpler, more accessible starting materials. nih.gov The inherent ring strain of cyclopropanes can be harnessed for ring-opening reactions, providing access to linear chains with specific stereochemistry that would be difficult to achieve otherwise. kyoto-u.ac.jp
For example, the cyclopropane-fused γ-lactone motif, which can be accessed via intramolecular cyclopropanation, is found in numerous bioactive compounds and is a versatile building block for more substituted cyclopropanes and other medicinally relevant molecules. digitellinc.comresearchgate.net The development of synthetic strategies that allow for the divergent synthesis of natural products from a common intermediate is a significant goal, and cyclopropane derivatives can play a crucial role in such approaches. encyclopedia.pub For instance, a biosynthetically inspired sequence involving hydride and methyl shifts has been used to unify the synthesis of a whole family of marine meroterpenoids. nih.gov
While direct incorporation of this compound into a completed natural product total synthesis is not yet widely reported, the principles demonstrated with other substituted cyclopropanes highlight its potential. The development of methods for the enantioselective synthesis of related structures, such as α-methyl-β-cyclopropyldihydrocinnamates, underscores the importance of this structural motif as a pharmacophore in drug discovery programs. nih.gov
Exploration of Novel Reactivity Modes and Transformations
Research into the reactivity of this compound and its analogs is uncovering novel transformations that expand their synthetic utility. The unique electronic nature of donor-acceptor cyclopropanes, where the phenyl groups act as donors and the ester as an acceptor, makes them particularly susceptible to ring-opening reactions.
Lewis acid-catalyzed transformations are a prominent area of investigation. For instance, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum pentachloride (TaCl₅) leads to the formation of substituted tetrahydronaphthalenes. nih.gov The proposed mechanism involves the opening of the cyclopropane ring by an electrophilic attack, followed by subsequent cyclization. nih.gov Similarly, Lewis acids can catalyze the ring-opening of methylenecyclopropanes with diphenylphosphine (B32561) oxide in the presence of sulfur or selenium to yield homoallylic thiol or selenol derivatives. nih.gov
The ring-opening of cyclopropanes can also be initiated by other electrophiles. The reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride proceeds via an electrophilic ring-opening to produce functionalized butanedioates. researchgate.net The presence of a Lewis acid like titanium tetrachloride (TiCl₄) can be essential for the reaction with less reactive electrophiles. researchgate.net
Furthermore, photochemical methods can induce unique reactivity. For example, a photochemical intramolecular cyclopropanation of an α-allylsilyl-α-diazoacetate has been used to synthesize a 2-silabicyclo[2.1.0]pentane, which subsequently undergoes various ring-opening reactions. rsc.org The study of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones has also revealed multiple reaction pathways, leading to diverse products such as hydrofluorenones. rsc.orgscilit.com
Advanced Characterization Techniques for Dynamic Chemical Processes
Understanding the mechanisms and kinetics of reactions involving this compound and its derivatives is crucial for optimizing existing methods and discovering new transformations. Advanced characterization techniques are playing an increasingly important role in this endeavor.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool for real-time reaction monitoring. acs.org Benchtop NMR, in particular, allows for the continuous tracking of reaction progress, providing valuable insights into reaction kinetics and the formation of intermediates. acs.orgresearchgate.net This technique has been successfully applied to monitor hypervalent iodine(III)-mediated cyclopropanations, where the distinctive spectral features of the cyclopropane ring facilitate analysis. acs.orgresearchgate.net The ability to perform 2D NMR experiments, such as COSY, under reaction conditions further aids in the identification of complex and overlapping signals. acs.org Low-temperature in-situ NMR is also well-suited for characterizing unstable intermediates, such as cyclopropanones formed from α,α'-dibromo ketones, and for studying their subsequent rearrangements. cdnsciencepub.com
Computational methods, especially Density Functional Theory (DFT), provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. DFT calculations have been employed to investigate the mechanism and diastereoselectivity of B(C₆F₅)₃-catalyzed cyclopropanation of styrene (B11656) with aryldiazodiacetates. nih.gov These studies can compare different possible reaction pathways, identify rate-limiting steps, and explain the origins of stereoselectivity. nih.gov For example, in the B(C₆F₅)₃ system, calculations suggest that the reaction proceeds through an O-bound boron intermediate, with the removal of N₂ being the rate-determining step. nih.gov DFT has also been used to study the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, helping to elucidate the complex pathways involved. rsc.orgscilit.com The combination of these advanced spectroscopic and computational techniques provides a comprehensive picture of the dynamic chemical processes involving these valuable cyclopropane derivatives.
Q & A
Q. What computational methods best predict the compound’s behavior under photolytic conditions?
- Methodological Answer : Use TD-DFT with CAM-B3LYP functional to simulate UV-Vis spectra and identify excited-state pathways. Validate with experimental irradiation studies (λ = 254 nm) monitoring CO₂ release via FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
